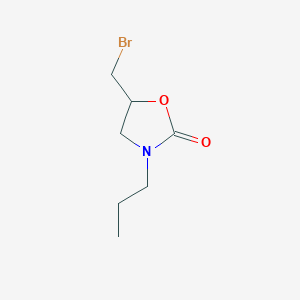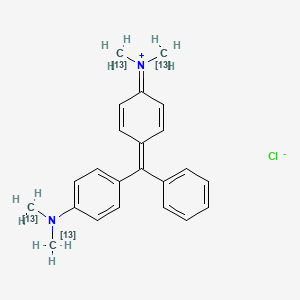
3-Amino-4-methoxypentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-methoxypentanamide is an organic compound with the molecular formula C6H13NO2 It is a derivative of pentanamide, featuring an amino group at the third position and a methoxy group at the fourth position of the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methoxypentanamide typically involves the following steps:
Starting Material: The synthesis begins with 3-nitro-4-methoxypentanamide.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrazine hydrate.
Purification: The product is purified through filtration and distillation to remove any impurities and recover solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Mixing: Combining 3-nitro-4-methoxypentanamide with a solvent and catalyst in a reaction vessel.
Heating: Heating the mixture to the desired temperature and adding the reducing agent gradually.
Filtration and Distillation: Filtering the reaction mixture to remove solid impurities and distilling to recover solvents and obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methoxypentanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrazine hydrate and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-nitro-4-methoxypentanamide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-4-methoxypentanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxypentanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methoxybenzamide: Similar structure but with a benzene ring instead of a pentane chain.
3-Amino-4-methoxyacetanilide: Contains an acetanilide moiety instead of a pentanamide.
Uniqueness
3-Amino-4-methoxypentanamide is unique due to its specific substitution pattern on the pentane chain, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C6H14N2O2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3-amino-4-methoxypentanamide |
InChI |
InChI=1S/C6H14N2O2/c1-4(10-2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9) |
InChI Key |
SKLVAOPJVFBHMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC(=O)N)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(3-Amino-1H-1,2,4-triazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13073926.png)
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13073928.png)




![6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073955.png)

![3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073964.png)
![4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13073973.png)


